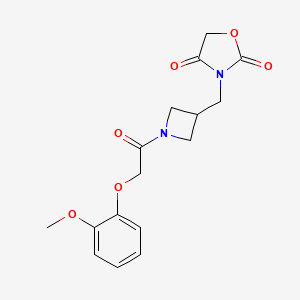

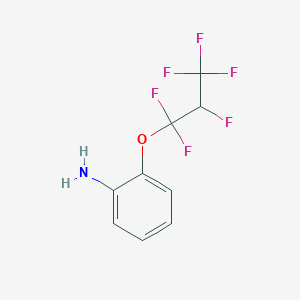

![molecular formula C20H13N3O2S B2542102 (E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile CAS No. 924821-58-9](/img/structure/B2542102.png)

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile" is part of a novel class of selective acetylcholinesterase inhibitors. These inhibitors are important in the treatment of diseases like Alzheimer's, where the regulation of acetylcholinesterase can help manage symptoms. The compound mentioned is characterized by the presence of a benzo[d]thiazol group and a hydroxy-methoxyquinolin group attached to an acrylonitrile moiety .

Synthesis Analysis

The synthesis of related (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles

Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

(E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles represent a novel class of selective inhibitors for acetylcholinesterase (AChE), crucial for Alzheimer's disease treatment. The most potent compound within this series demonstrated significant AChE inhibitory activity, exhibiting a competitive inhibition pattern. Molecular docking studies highlighted these compounds' potential, showing their selective inhibition capabilities compared to galanthamine, a known AChE inhibitor (Pedro de la Torre et al., 2012).

Antiproliferative and Apoptosis-Inducing Activity

Benzothiazoles, including derivatives of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile, have been investigated for their antiproliferative and apoptosis-inducing activities, especially against leukemia cells. These compounds were found to inhibit growth and induce programmed cell death through a mitochondrial/caspase 9/caspase 3-dependent pathway, highlighting their potential as cancer therapeutics (A. Repický, S. Jantová, L. Cipak, 2009).

Ratiometric Fluorescent Probing

A novel ratiometric fluorescent probe based on (E)-2-(benzo[d]thiazol-2-yl)-3-(8-methoxyquinolin-2-yl)acrylonitrile (HQCN) has been developed for detecting hydrazine and hypochlorite ions. This probe exhibits selective and differential fluorescence responses, enabling it to act as a "two-way" switch for these analytes in biological and environmental samples. The distinct fluorescence signals and shifts indicate the probe's versatility and sensitivity, offering a new tool for chemical sensing applications (Sangita Das et al., 2022).

Synthesis of Derivatives for Diverse Applications

Research on the synthesis of new pyrazoloquinazolinone and quinazolinone derivatives using benzoxazinone as a starting material has led to the discovery of compounds with potential pharmaceutical applications. These derivatives, synthesized through various reactions, offer a broad spectrum of biological activities and open new avenues for the development of novel therapeutic agents (A. A. El-Khamry et al., 2006; 2007).

Antimicrobial and Antifungal Properties

The benzothiazole and its analogs have also demonstrated significant antimicrobial and antifungal properties. Specific derivatives of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile have been synthesized and tested against various microbial strains, showing potent activity. This highlights their potential as new agents in treating microbial infections (A. Fadda, E. Afsah, Radwa Awad, 2013).

Propriétés

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(7-methoxy-2-oxo-1H-quinolin-3-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2S/c1-25-15-7-6-12-8-13(19(24)22-17(12)10-15)9-14(11-21)20-23-16-4-2-3-5-18(16)26-20/h2-10H,1H3,(H,22,24)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYSSTROJAUZFY-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)C=C(C#N)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide](/img/structure/B2542027.png)

![4-Benzyl-1-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2542031.png)

![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2542032.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2542034.png)

![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)

![3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2542037.png)

![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)

![(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2542041.png)